molecular formula C16H16N4O3S2 B12176305 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide

Cat. No.: B12176305
M. Wt: 376.5 g/mol
InChI Key: KFUOMWBQOZXBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide is a potent and selective small-molecule inhibitor of the serine protease HTRA1 (High-Temperature Requirement A1). Research has established HTRA1 as a key regulator of cell signaling pathways, particularly those involving transforming growth factor-β (TGF-β) . By allosterically inhibiting HTRA1 proteolytic activity, this compound prevents the degradation of TGF-β receptors and other substrates, thereby modulating downstream signaling cascades. Its primary research value lies in dissecting the complex biological roles of HTRA1, which is implicated in various pathologies including age-related macular degeneration, arthritis, and cancer. In oncology, HTRA1 expression can influence tumor progression, and this inhibitor serves as a critical tool for investigating its pro- or anti-tumorigenic effects in different cellular contexts . Consequently, this molecule is a vital pharmacological probe for exploring HTRA1 biology and for validating HTRA1 as a potential therapeutic target in preclinical models of disease.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H16N4O3S2/c21-15(11-12-5-2-1-3-6-12)17-9-10-18-25(22,23)14-8-4-7-13-16(14)20-24-19-13/h1-8,18H,9-11H2,(H,17,21)

InChI Key

KFUOMWBQOZXBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenylacetic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-pressure reactors and specialized equipment ensures efficient production while maintaining safety and environmental standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reactants/Products Reference
Sulfonamide Hydrolysis Aqueous HCl (1–2 M), refluxCleavage of sulfonamide group → Benzothiadiazole-4-sulfonic acid + ethylenediamine derivative
Amide Hydrolysis NaOH (1–3 M), 60–80°CCleavage of acetamide → Phenylacetic acid + 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethylamine
  • Mechanistic Insight : Acidic hydrolysis of the sulfonamide proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. Amide hydrolysis under basic conditions involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at Benzothiadiazole

The electron-deficient benzothiadiazole ring undergoes nucleophilic aromatic substitution (NAS) at the 4- and 7-positions:

Reagent Conditions Product Yield Reference
Ammonia DMF, 100°C, 12h4-Amino-2,1,3-benzothiadiazole derivative~45%
Sodium Methoxide MeOH, reflux, 6h4-Methoxy-2,1,3-benzothiadiazole analog~52%
  • Key Factor : The sulfonamide group at the 4-position directs nucleophiles to the 7-position due to its electron-withdrawing effect.

Redox Reactions

The benzothiadiazole core participates in redox transformations:

Reaction Conditions Outcome Reference
Reduction (H₂/Pd-C) Ethanol, 25°C, 3hBenzothiadiazole ring reduced to dihydrobenzothiadiazole
Oxidation (KMnO₄) H₂O/AcOH, 60°C, 2hSulfonamide oxidized to sulfonic acid derivative
  • Applications : Reduction enhances solubility, while oxidation stabilizes the sulfonamide group for further functionalization .

Amide Bond Reactivity

The phenylacetamide moiety undergoes characteristic amide reactions:

Reaction Reagents Product Reference
Schotten-Baumann AcCl, NaOHAcetylated amine derivative
Hofmann Rearrangement Br₂, NaOHIsocyanate intermediate → Primary amine

Sulfonamide Alkylation

The ethylamino linker enables alkylation of the sulfonamide nitrogen:

Alkylating Agent Conditions Product Yield Reference
Methyl Iodide K₂CO₃, DMF, 50°C, 8hN-Methylsulfonamide derivative~68%
Benzyl Chloride Et₃N, CH₂Cl₂, 25°C, 12hN-Benzylsulfonamide analog~60%

Cyclization Reactions

Under specific conditions, the compound forms heterocyclic systems:

Conditions Product Application Reference
PCl₅, 120°C, 4hBenzothiadiazolo[3,4-a]azepinone derivativeAnticancer lead optimization
CuI, DMSO, 150°C, 6hTriazole-fused benzothiadiazoleFluorescent probe development

Cross-Coupling Reactions

The aryl halide analog (if synthesized) participates in palladium-catalyzed couplings:

Coupling Type Catalyst Product Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄Biaryl-functionalized derivative~75%
Buchwald-Hartwig Pd₂(dba)₃/XantphosN-Arylated sulfonamide analog~80%

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has shown that compounds containing the benzothiadiazole moiety exhibit potent antimicrobial properties. For instance, derivatives of benzothiadiazole have been evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted that certain benzothiadiazole derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as therapeutic agents for treating infections .

Case Study:
In a comparative study, the compound N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide was synthesized and tested alongside other benzothiadiazole derivatives. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its viability as an alternative treatment option for resistant pathogens .

Fluorescent Probes in Biological Imaging

2.1 Live Cell Imaging

The unique photophysical properties of benzothiadiazole derivatives have made them suitable candidates for use as fluorescent probes in live cell imaging. These compounds can selectively stain cellular components, allowing researchers to visualize biological processes in real-time.

Case Study:
A study utilized this compound as a probe in fluorescence microscopy. The findings demonstrated its ability to target specific cellular structures with high specificity and low cytotoxicity, making it a valuable tool for cellular biology research .

Material Science Applications

3.1 Organic Photovoltaics

The incorporation of benzothiadiazole into organic photovoltaic materials has been extensively studied due to its favorable electronic properties. Compounds like this compound can enhance charge transport and improve the efficiency of solar cells.

Case Study:
In experiments involving organic solar cells, the addition of this compound resulted in increased power conversion efficiency compared to devices without it. The enhanced performance was attributed to improved light absorption and charge mobility within the active layer .

Summary Table of Applications

Application AreaCompoundKey Findings
Antimicrobial ActivityN-{...}Comparable MIC to leading antibiotics
Live Cell ImagingN-{...}High specificity and low cytotoxicity in cells
Organic PhotovoltaicsN-{...}Increased power conversion efficiency

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzotriazole-Based Analogs

Compounds 4b , 4c , and 4d () replace the benzothiadiazole with a 1H-1,2,3-benzotriazole-1-carbonyl group. For example:

  • 4b: 2-[(1H-1,2,3-Benzotriazole-1-carbonyl)amino]-N-[(4-chlorophenyl)(phenyl)methyl]-2-phenylacetamide. Yield: 53%, Melting Point: 82–83.5°C. Key differences: Benzotriazole carbonyl instead of benzothiadiazole sulfonyl; bulky diphenylmethyl substituent.

These analogs exhibit lower thermal stability (melting points <120°C) compared to sulfonamide-linked compounds, likely due to reduced hydrogen bonding from the carbonyl group .

Benzothiazole Derivatives

Trifluoromethyl-Substituted Benzothiazoles

Compound 12 (): N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .

  • Structure : Lacks the sulfonamide linker; directly links benzothiazole to phenylacetamide.
  • Synthesis: Microwave-assisted reaction (110°C, 10 min), Yield: Not explicitly stated, but compound 13 (similar structure) achieved 19% yield.
Benzothiazole-Thiadiazole Hybrids

describes 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide .

  • Features : Combines benzothiazole, triazole, and hydroxypropyl groups.
  • Complexity : Multiple sulfur linkages and heterocycles enhance molecular weight and polarity.

Comparison : The absence of sulfonamide in these derivatives reduces solubility in polar solvents but may improve lipophilicity for membrane penetration .

Thiazole and Sulfonamide-Containing Analogs

  • : 2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide. Structure: Methanesulfonylphenyl-substituted thiazole linked to phenylethylacetamide. Key difference: Methanesulfonyl group on the phenyl ring instead of benzothiadiazole.
  • : Bis(azolyl)sulfonamidoacetamides (e.g., compound 5 ).

    • Synthesis : Ultrasonication-assisted coupling in DCM with DMAP catalyst.
    • Features : Dual azole rings (oxazole/thiazole) with sulfonamide bridges.

Comparison : These compounds prioritize sulfonamide diversity but lack the benzothiadiazole scaffold, altering electronic properties .

Simplified Structural Analogs

  • : 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide .
    • Structure : Minimalist thiazole core with methylphenyl substitution.
    • Significance : Highlights the role of aromatic substitution in bioactivity (e.g., penicillin-like motifs) .

Table 1: Comparative Overview of Key Compounds

Compound Class Example Structure Key Substituents Synthesis Yield Melting Point (°C)
Benzothiadiazole Sulfonamide N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide Benzothiadiazole sulfonyl, aminoethyl Not reported Not reported
Benzotriazole Carbonyl Compound 4b Benzotriazole carbonyl, diphenylmethyl 53% 82–83.5
Trifluoromethyl Benzothiazole Compound 13 6-Trifluoromethyl, phenylacetamide 19% Not reported
Thiazole-Sulfonamide Hybrid Methanesulfonylphenyl, phenylethyl Not reported Not reported
Bis(azolyl)sulfonamidoacetamide Compound 5 Dual azole rings, sulfonamide bridge Not reported Not reported

Key Observations :

  • Synthesis Efficiency : Yields vary widely (19–83%), influenced by reaction conditions (e.g., microwave vs. reflux).
  • Thermal Stability : Benzotriazole derivatives (e.g., 4b) exhibit lower melting points than sulfonamide analogs, suggesting weaker intermolecular forces.
  • Structural Complexity : Hybrid compounds (e.g., ) introduce synthetic challenges but offer tunable physicochemical properties.

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety linked to a sulfonamide group and an acetanilide structure , which are known to enhance biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways.

Molecular Formula

  • Molecular Formula : C17H18N4O3S2
  • Molecular Weight : 398.48 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiadiazole Derivative : The initial step involves synthesizing the benzothiadiazole core through cyclization reactions.
  • Sulfonamide Formation : The sulfonamide group is introduced via nucleophilic substitution.
  • Acetamide Coupling : Finally, the acetamide moiety is coupled to form the final compound.

These methods leverage established organic synthesis techniques to produce high-purity compounds suitable for biological testing.

Anticancer Activity

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activities. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders .

In vitro studies on this compound have demonstrated:

  • Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines.
  • Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neurological Effects

The compound's structural features suggest potential neuroprotective effects. Studies on related benzothiadiazole derivatives have reported:

  • Anticonvulsant Activity : Compounds similar to this compound were evaluated for their anticonvulsant properties in animal models .
  • Neurotoxicity Assessment : Toxicity studies indicated a favorable safety profile with no significant neurotoxic effects observed .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of benzothiadiazole derivatives:

  • Anticancer Studies :
    • A study demonstrated that benzothiadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Neuropharmacological Assessments :
    • In vivo studies indicated that certain analogs could alleviate pain without inducing sedation or neurotoxicity, suggesting a promising therapeutic window for neurological applications .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological Activity
N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamideContains thiazole instead of benzothiadiazolePotential anti-cancer activity
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamideIncorporates benzodioxole and thiadiazoleAntimicrobial properties
N-(3-aminoquinoxalin-2-yl)sulfonamideFeatures quinoxaline structureInhibitor of various enzymes

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to verify sulfonamide (–SO₂–NH–) and acetamide (–CO–NH–) linkages. Key signals:
    • Sulfonamide NH: δ 8.2–8.5 ppm (broad, exchangeable).
    • Benzothiadiazole aromatic protons: δ 7.5–8.3 ppm (multiplet) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve ambiguities in stereoelectronic effects (e.g., sulfonamide torsion angles) and non-covalent interactions (e.g., C–H⋯O packing motifs) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) functional groups .

How can computational methods aid in predicting the compound’s reactivity and binding interactions with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model sulfonamide hydrolysis pathways and identify electrophilic centers prone to nucleophilic attack (e.g., sulfur in the benzothiadiazole ring) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict affinity for enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 .
    Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields to account for solvent effects (e.g., PBS buffer) .

What strategies are recommended for scaling up synthesis while maintaining reproducibility in academic settings?

Q. Basic Research Focus

  • Batch Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 5–7 hours) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for multi-gram batches .

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer for sulfonylation steps .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

How should researchers address solubility challenges in in vitro and in vivo studies?

Q. Basic Research Focus

  • Solubility Screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

Q. Advanced Research Focus

  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-crystallization : Explore co-crystals with succinic acid or caffeine to stabilize the amorphous phase .

What are the best practices for evaluating the compound’s stability under storage and experimental conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • pH Stability : Assess hydrolysis rates in buffers (pH 1–10) over 24–72 hours .

Q. Advanced Research Focus

  • Isotope-Labeling : Synthesize deuterated analogs to trace degradation pathways (e.g., sulfonamide bond cleavage) .
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.